(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Description

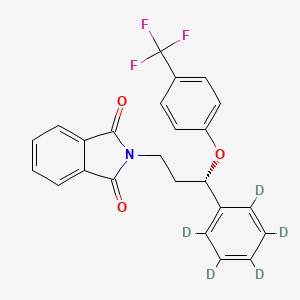

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) (CAS: 1346617-46-6) is a deuterium-labeled derivative of norfluoxetine, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. Its molecular formula is C₂₄H₁₃D₅F₃NO₃, with a molecular weight of 430.43 g/mol . The compound features a phthalimide moiety (isoindoline-1,3-dione) linked to a trifluoromethylphenyl group and a deuterated phenyl ring. This structural design enhances metabolic stability and enables its use as an internal standard in pharmacokinetic and neuropharmacological studies .

Key applications include:

- Research on serotonin reuptake inhibition: The compound retains the stereoselective serotonin transporter (SERT) binding activity of fluoxetine, with deuterium substitution improving isotopic traceability in mass spectrometry .

- Phosphodiesterase inhibition: The phthalimide group may contribute to secondary pharmacological effects, such as modulation of cyclic nucleotide signaling pathways .

Properties

Molecular Formula |

C24H18F3NO3 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |

InChI Key |

HBVJWKXCFVAHNT-YXTOIPEWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Phthalimide Intermediate: The phthalimide group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with phthalic anhydride under acidic conditions.

Introduction of the Deuterium Label: The phenyl ring is labeled with deuterium through a series of hydrogen-deuterium exchange reactions. This can be done using deuterated reagents such as deuterated chloroform or deuterated acetic acid.

Coupling Reactions: The protected amine is then coupled with the appropriate fluoxetine precursor using standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Deprotection: Finally, the phthalimide protecting group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Azides, nitriles.

Scientific Research Applications

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a stable isotope labeled form of Norfluoxetine, which is the primary metabolite of the antidepressant drug Fluoxetine . Norfluoxetine, like Fluoxetine, exists in two enantiomeric forms: (S)-NFL and (R)-NFL . Enantiomers of a drug may have identical physicochemical properties but differ in their biological properties .

Scientific Research Applications

The search results provide limited information specific to the applications of "(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)". However, they do offer insights into the broader applications and implications of Norfluoxetine and its enantiomers in scientific research:

- Environmental Impact Studies Both Fluoxetine (FL) and Norfluoxetine (NFL) have been detected in wastewater and receiving waters, which indicates they enter the aquatic environment through communal wastewater . Studies show that FL and NFL are present in aqueous environments as non-racemic mixtures, meaning they are enriched with one enantiomer over the other .

- Enantioselectivity Research Enantiomers of Fluoxetine have similar potency as inhibitors of the serotonin reuptake pump in humans, whereas enantiomers of NFL act differently, with (S)-NFL showing a higher inhibition capacity .

- Metabolism and Toxicity Environmental risk assessment (ERA) approaches may need to be re-evaluated because they are based on a simplistic assumption that FL present in the environment is racemic . Research has indicated that the metabolism of FL is enantioselective in humans, with the (R)-enantiomer being metabolized faster than the (S)-enantiomer .

- Synthesis of Single Enantiomer Material Single enantiomer materials can be accessed by various synthetic procedures that convert NFL into FL .

- Spectroscopy Applications Chemical Exchange Saturation Transfer (CEST) magnetic resonance imaging (MRI) method can be used to image lactate with high spatial resolution .

- Neurodegenerative disease research Reference standards may be used in studies related to Parkinson's, Schizophrenia, antidepressants, memory, learning, and cognition .

Mechanism of Action

The mechanism of action of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is similar to that of fluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhanced serotonergic neurotransmission, which is associated with antidepressant effects. The deuterium labeling does not significantly alter the pharmacological activity but helps in tracing the compound in metabolic studies.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Phthalimide-Based Anticholinesterase Agents

Several phthalimide derivatives, such as 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (Figure 2 in ), share structural similarities with (S)-Norfluoxetine-d5 Phthalimide. These compounds inhibit acetylcholinesterase (AChE) by mimicking the indanone ring of donepezil, a marketed Alzheimer’s drug. However, (S)-Norfluoxetine-d5 Phthalimide lacks the peripheral anionic site (PAS)-targeting substituents (e.g., benzylpiperazine) found in Alzheimer’s-focused phthalimides, resulting in divergent therapeutic applications .

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Target |

|---|---|---|---|

| (S)-Norfluoxetine-d5 Phthalimide | 430.43 | Trifluoromethylphenyl, deuterated phenyl | SERT, phosphodiesterase |

| Donepezil | 379.49 | Indanone, benzylpiperidine | AChE |

| 4-Benzylpiperazine-phthalimide | 393.44 | Benzylpiperazine, phthalimide | AChE PAS |

2.1.2 Deuterated Antidepressants

Compared to non-deuterated (R)-Norfluoxetine (CAS: 878663-12-8), the deuterated version exhibits:

- Enhanced metabolic stability : Deuterium at the phenyl-d5 position reduces first-pass oxidative metabolism, prolonging half-life .

- Isotopic specificity : Enables precise quantification in biological matrices via LC-MS/MS .

Functional Analogues

2.2.1 Thalidomide and Lenalidomide

These immunomodulatory drugs share the phthalimide core but differ in metabolism:

- Thalidomide : Rapidly hydrolyzes to phthalimide and glutarimide fragments (90% urinary excretion as metabolites) .

- Lenalidomide : Lacks one phthalimide keto group, leading to 80% renal excretion as the parent compound .

- (S)-Norfluoxetine-d5 Phthalimide: Deuterium substitution and trifluoromethylphenyl group reduce hydrolysis, favoring oxidative metabolism over renal clearance .

Table 2: Metabolic Comparison

| Compound | Urinary Excretion (% Dose) | Primary Metabolites |

|---|---|---|

| Thalidomide | ~90% | Glutarimide, phthalimide hydrolysis |

| Lenalidomide | ~80% | Parent compound |

| (S)-Norfluoxetine-d5 Phthalimide | Not reported | Oxidized derivatives (predicted) |

2.2.2 Fluoxetine Derivatives

Compared to (S)-Fluoxetine-d5 (CAS: 1217770-71-2), the phthalimide-modified derivative shows:

- Increased lipophilicity : LogP increases from 4.5 (fluoxetine) to ~5.2, enhancing blood-brain barrier penetration .

Pharmacodynamic and Pharmacokinetic Contrasts

- Metabolic Stability: Deuterium in (S)-Norfluoxetine-d5 Phthalimide reduces CYP450-mediated demethylation, a common pathway for fluoxetine .

Biological Activity

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a prominent active metabolite of the widely used antidepressant Fluoxetine. This compound has garnered attention due to its potential biological activities, particularly in the context of mood regulation and inflammation.

Chemical Structure and Properties

- Molecular Formula : C_{22}H_{24}D_5N_2O_2

- Molecular Weight : Approximately 430.43 g/mol

- Structure : Incorporates a phthalimide moiety and a deuterated phenyl group, enhancing stability and isotopic labeling capabilities useful for research applications.

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) primarily functions as a selective serotonin reuptake inhibitor (SSRI) . By inhibiting the reuptake of serotonin in the brain, it increases serotonin levels, which can improve mood and alleviate depressive symptoms. Additionally, preliminary studies suggest that it may possess anti-inflammatory properties , making it relevant in research concerning inflammation and pain management.

Biological Activity

-

Antidepressant Effects :

- The compound exhibits similar pharmacological activity to its parent drug, Norfluoxetine, with a focus on the inhibition of serotonin transporters.

- Research indicates that (S)-Norfluoxetine-d5 may have enhanced efficacy due to its stable isotopic labeling, allowing for better tracking in pharmacokinetic studies.

-

Anti-inflammatory Properties :

- Evidence suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) compared to related compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| Norfluoxetine | Active metabolite of Fluoxetine | SSRI activity similar to Fluoxetine |

| Phthalimide | Building block in organic synthesis | Versatile applications in medicinal chemistry |

| Phenyl-d5 | Deuterated phenyl group used in labeling studies | Enhances stability and tracking capabilities |

| (S)-Norfluoxetine-d5 | Derivative with potential antidepressant and anti-inflammatory effects | SSRI; modulates serotonin levels |

Case Studies and Research Findings

Recent studies have explored the biological activity of (S)-Norfluoxetine-d5 in various contexts:

- Study on Ecotoxicity : Research highlighted that enantiomers of fluoxetine exhibit different toxicity profiles. The (S)-enantiomer showed higher inhibition capacity for serotonin reuptake compared to its (R)-counterpart. This has implications for understanding the environmental impact of pharmaceuticals .

- Pharmacokinetic Studies : A study demonstrated that (S)-Norfluoxetine-d5 can be effectively tracked using advanced mass spectrometry techniques, providing insights into its metabolism and distribution within biological systems .

- Inflammation Research : Investigations into the anti-inflammatory effects of this compound are ongoing, with initial findings suggesting modulation of cytokine production in cellular models.

Q & A

Q. Critical Parameters :

- Base strength (e.g., KOH vs. NaHCO₃) affects reaction kinetics and byproduct formation.

- Solvent polarity influences deuterium retention; aprotic solvents like DMF are preferred .

Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of (S)-Norfluoxetine-d5 Phthalimide?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms deuterium incorporation (absence of proton signals at phenyl-d5 positions) and phthalimide backbone integrity. ²H NMR quantifies isotopic enrichment .

- LC-MS/MS : Validates molecular weight (e.g., m/z shifts for deuterated vs. non-deuterated forms) and detects impurities (e.g., residual alkyl halides) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to resolve enantiomers; retention time differences ≥2 minutes ensure ≥99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.